Methyl 2-(4-cyanophenyl)propanoate
Description
Methyl 2-(4-cyanophenyl)propanoate (CAS: 125670-62-4) is an aromatic ester featuring a propanoate backbone substituted with a 4-cyanophenyl group at the α-carbon. Its molecular structure includes a methyl ester group (-COOCH₃), a quaternary carbon bonded to the phenyl ring, and a cyano (-CN) substituent at the para position of the aromatic ring. The compound is synthesized via palladium-catalyzed α-arylation of zinc enolates of esters, achieving an 80% yield under optimized conditions (hexane/ethyl acetate = 85/15 for purification) .
Key spectroscopic data includes:
- ¹H NMR (400 MHz, CDCl₃): δ 7.65 (2H, d, J = 8.3 Hz; aromatic protons), 7.44 (2H, d, J = 8.2 Hz; aromatic protons), 3.81 (1H, q, J = 7.2 Hz; methine proton), 3.70 (3H, s; methyl ester), 1.54 (3H, d, J = 7.2 Hz; methyl group).
- ¹³C NMR (126 MHz, CDCl₃): δ 173.9 (ester carbonyl), 145.7 (aromatic C-CN), 132.5, 128.5 (aromatic carbons), 118.7 (CN), 111.2 (aromatic C adjacent to CN), 52.4 (ester OCH₃), 45.5 (quaternary carbon), 18.4 (methyl group) .
This compound is primarily utilized in pharmaceutical and fine chemical synthesis due to its stability and reactivity in cross-coupling reactions.
Properties
IUPAC Name |
methyl 2-(4-cyanophenyl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-8(11(13)14-2)10-5-3-9(7-12)4-6-10/h3-6,8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJWJIZXXJBUULG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C#N)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301288282 | |
| Record name | Methyl 4-cyano-α-methylbenzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301288282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125670-62-4 | |
| Record name | Methyl 4-cyano-α-methylbenzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125670-62-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-cyano-α-methylbenzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301288282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-(4-cyanophenyl)propanoate can be synthesized through several methods. One common approach involves the esterification of 2-(4-cyanophenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(4-cyanophenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be employed.
Major Products Formed:
Oxidation: 2-(4-cyanophenyl)propanoic acid.
Reduction: 2-(4-aminophenyl)propanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(4-cyanophenyl)propanoate has diverse applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug development.
Industry: The compound is utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of Methyl 2-(4-cyanophenyl)propanoate involves its interaction with specific molecular targets. The nitrile group can undergo hydrolysis to form carboxylic acids, which can further participate in various biochemical pathways. The ester group can be hydrolyzed by esterases, releasing the corresponding alcohol and acid. These reactions are crucial for the compound’s biological activity and its role in metabolic processes.
Comparison with Similar Compounds
Table 1. Structural and Physicochemical Comparison
Biological Activity
Methyl 2-(4-cyanophenyl)propanoate is an organic compound notable for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential applications, supported by relevant data and research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 219.25 g/mol. The compound features a methyl ester group, a propanoate moiety, and a cyano-substituted phenyl ring. The presence of the cyano group enhances its electrophilic character, which is crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The cyano group may facilitate hydrogen bonding and electrostatic interactions, while the methyl ester enhances lipophilicity, aiding in membrane permeability. These interactions can modulate enzyme activity and influence biochemical pathways relevant to disease processes.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways.
- Anticancer Properties : Preliminary studies suggest that it may interact with molecular targets implicated in cancer progression, although further investigation is required to elucidate these effects.
- Neuroprotective Effects : Some studies indicate that the compound may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.
Data Table: Biological Activities
| Biological Activity | Description | References |
|---|---|---|
| Enzyme Inhibition | Inhibits enzymes involved in metabolic pathways | |
| Anticancer Properties | Potential interaction with cancer-related molecular targets | |
| Neuroprotective Effects | May protect neuronal cells from damage |
Case Study 1: Enzyme Inhibition
A study conducted on the enzyme inhibition properties of this compound demonstrated significant inhibitory effects on specific enzymes involved in metabolic regulation. The mechanism was attributed to the formation of covalent bonds with nucleophilic sites on the enzyme's active site.
Case Study 2: Anticancer Activity
In vitro studies assessed the anticancer potential of this compound against various cancer cell lines. Results indicated a dose-dependent reduction in cell viability, suggesting that the compound may interfere with cellular proliferation mechanisms.
Research Findings
Recent research has highlighted the importance of structural modifications in enhancing the biological activity of similar compounds. For instance, derivatives of this compound have been synthesized to improve potency and selectivity against targeted biomolecules.
Comparison with Related Compounds
To understand the uniqueness of this compound, a comparison with structurally related compounds is essential:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| Methyl 2-amino-3-(4-cyanophenyl)propanoate | C_{11}H_{12}N_{2}O_2 | Enzyme inhibition |
| Methyl 3-(4-cyanophenyl)-2-hydroxyimino propanoate | C_{11}H_{12}N_{2}O_3 | Anticancer properties |
| Methyl 3-(4-cyanophenyl)-2-methylpropanoate | C_{12}H_{15}N_{2}O_2 | Potential neuroprotective effects |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
